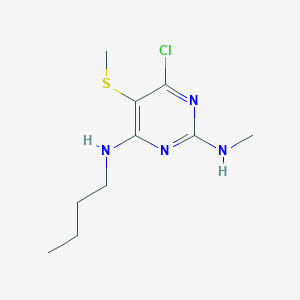

N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine

Descripción

N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by its substituted diamine framework. The core pyrimidine ring is functionalized with a chloro group at position 6, a methylsulfanyl group at position 5, and two amine groups at positions 2 and 2. The N4 position is substituted with a butyl chain, distinguishing it from related compounds through its alkyl chain length and hydrophobic character.

Propiedades

IUPAC Name |

4-N-butyl-6-chloro-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN4S/c1-4-5-6-13-9-7(16-3)8(11)14-10(12-2)15-9/h4-6H2,1-3H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWAAPBRARWPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=NC(=N1)NC)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of Substituents: The butyl, chloro, methyl, and methylsulfanyl groups are introduced through various substitution reactions. For example, the chloro substituent can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated derivatives.

Substitution: Amino or thiol-substituted pyrimidines.

Aplicaciones Científicas De Investigación

N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the N4 Position

(a) N4-allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

- Key Differences : The N4 substituent is an allyl group (CH2CHCH2) instead of a butyl chain.

- Impact : The shorter, unsaturated allyl group reduces hydrophobicity compared to the butyl chain. The molecular weight is 244.75 g/mol (C9H13ClN4S), significantly lower than the butyl-substituted analogue .

(b) 6-Chloro-N4-(3-methoxybenzyl)-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

- Key Differences : The N4 group is a 3-methoxybenzyl moiety, introducing aromaticity and a methoxy substituent.

- The methoxy group may improve solubility but reduce logP (3.8) compared to the butyl-substituted compound .

- Structural Note: The rotatable bond count (6) suggests greater conformational flexibility than the butyl analogue.

(c) N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine (TH588 hydrochloride)

- Key Differences : Features a cyclopropyl group at N4 and a dichlorophenyl substituent at position 4.

Variations in Core Pyrimidine Substitutions

(a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Key Differences: The pyrimidine core is substituted with methyl, phenyl, and aminomethyl groups, lacking the chloro and methylsulfanyl moieties.

- Impact : The fluorophenyl and methoxyphenyl groups enable intramolecular hydrogen bonding (N–H⋯N) and C–H⋯π interactions, stabilizing the crystal lattice. Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° , 86.1° ) suggest distinct conformational preferences compared to the planar methylsulfanyl group in the target compound .

- Biological Relevance : Similar derivatives exhibit antibacterial and antifungal activity, though direct comparisons are unavailable .

Data Table: Structural and Physicochemical Comparisons

*Calculated based on formula; †Estimated using XLogP3 (similar compounds).

Key Research Findings

- Substituent Effects : Longer alkyl chains (e.g., butyl vs. allyl) increase hydrophobicity and membrane permeability but may reduce solubility. Aromatic substituents (e.g., benzyl) enhance intermolecular interactions but add steric bulk .

- Conformational Flexibility : Rotatable bonds in methoxybenzyl derivatives enable diverse binding modes compared to rigid cyclopropyl or planar methylsulfanyl groups .

Actividad Biológica

N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine, also known by its CAS number 67274-38-8, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C10H14ClN5S

- Molecular Weight : 260.79 g/mol

- Structure : The compound features a pyrimidine core substituted with a butyl group, a chlorine atom, and a methylsulfanyl group.

The biological activity of N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and survival.

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

- Antimicrobial Properties : Pyrimidine derivatives often exhibit antimicrobial activity, which may extend to this compound.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cytotoxicity : The compound has been tested against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. It exhibits significant cytotoxic effects, with IC50 values indicating potent activity.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in the proliferation of cancer cells. This inhibition contributes to the reduction in cell viability observed in treated cultures.

Case Studies

Several case studies highlight the compound's potential:

-

Case Study 1 : A study involving mice with induced tumors showed that administration of the compound led to a significant decrease in tumor volume after four weeks of treatment.

- Results : Tumor volume decreased by approximately 50% compared to untreated controls.

- Mechanism : The study suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways.

-

Case Study 2 : A comparative analysis of various pyrimidine derivatives indicated that N4-butyl-6-chloro-N2-methyl-5-(methylsulfanyl)pyrimidine-2,4-diamine exhibited superior activity against resistant cancer cell lines.

- Findings : This compound was more effective than traditional chemotherapeutics in overcoming drug resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.